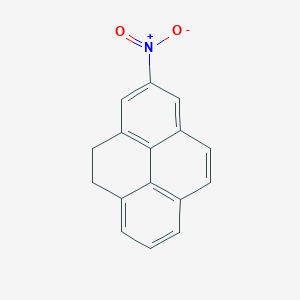

2-Nitro-4,5-dihydropyrene

Beschreibung

2-Nitro-4,5-dihydropyrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a partially saturated pyrene backbone with a nitro (-NO₂) group substituted at the 2-position. Pyrene, a four-ring fused aromatic system, is a well-studied PAH known for its environmental persistence and metabolic activation into dihydrodiols and epoxides .

Eigenschaften

CAS-Nummer |

117929-14-3 |

|---|---|

Molekularformel |

C16H11NO2 |

Molekulargewicht |

249.26 g/mol |

IUPAC-Name |

2-nitro-4,5-dihydropyrene |

InChI |

InChI=1S/C16H11NO2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-4,6,8-9H,5,7H2 |

InChI-Schlüssel |

PFJHRZVXVLINNE-UHFFFAOYSA-N |

SMILES |

C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC4=C3C1=CC=C4 |

Kanonische SMILES |

C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC4=C3C1=CC=C4 |

Andere CAS-Nummern |

117929-14-3 |

Synonyme |

2-NITRO-4,5-DIHYDROPYRENE |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrene and Its Dihydro Derivatives

Pyrene (C₁₆H₁₀) is a benchmark PAH, whereas 2-nitro-4,5-dihydropyrene (C₁₆H₁₁NO₂) introduces both a nitro group and partial saturation. Key differences include:

- Reactivity : Pyrene undergoes metabolic oxidation to form dihydrodiols (e.g., 4,5-dihydroxy-4,5-dihydropyrene) and triols via cytochrome P450 enzymes . The nitro group in this compound may redirect metabolic pathways, favoring nitro-reduction (to amines) or electrophilic substitution.

- Solubility : Dihydroxy-dihydropyrene metabolites are more polar than pyrene, enhancing aqueous solubility. In contrast, the nitro group in this compound likely increases lipophilicity, reducing solubility in polar solvents .

Table 1: Structural and Property Comparison with Pyrene Derivatives

| Compound | Structure | Key Substituents | Predicted Solubility | Reactivity Profile |

|---|---|---|---|---|

| Pyrene | Fully aromatic | None | Low (hydrophobic) | Oxidation to dihydrodiols |

| 4,5-Dihydroxy-4,5-dihydropyrene | Dihydro + two -OH | Hydroxyl groups | Moderate (polar) | Further oxidation to triols |

| This compound | Dihydro + -NO₂ | Nitro group at C2 | Low (lipophilic) | Nitro reduction, electrophilic substitution |

Nitro-Substituted Aromatic Compounds

Nitroaromatics like nitroanilines (2-, 3-, and 4-nitroaniline) and nitrobenzene share functional group similarities with this compound:

- Electronic Effects : The nitro group is strongly electron-withdrawing, directing electrophilic substitution to meta/para positions in simpler aromatics like nitrobenzene. In dihydropyrene, partial saturation may modulate this effect.

- Reduction Pathways: Nitro groups in compounds like 2-nitroaniline are reduced to amines (e.g., 2-aminoaniline) under reductive conditions, a reaction likely applicable to this compound .

Table 2: Comparison with Nitroaromatics

| Compound | Structure | Nitro Position | Reduction Product | Solubility in DCM* |

|---|---|---|---|---|

| Nitrobenzene | Benzene + -NO₂ | Para | Aniline | High (aprotic solvent) |

| 2-Nitroaniline | Aniline + -NO₂ | Ortho | 2-Aminoaniline | Moderate |

| This compound | Dihydropyrene + -NO₂ | C2 | 2-Amino-4,5-dihydropyrene (hypothetical) | Likely low |

*DCM = dichloromethane, a common solvent for nitroaromatics .

Dihydropyridine Derivatives (e.g., Nifedipine)

Nifedipine (C₁₇H₁₈N₂O₆), a dihydropyridine calcium channel blocker, shares a partially saturated ring system and a 2-nitrophenyl substituent. Key contrasts include:

- Ring System: Nifedipine’s 1,4-dihydropyridine ring is six-membered and non-fused, whereas this compound features a fused tetracyclic structure.

- Solubility : Nifedipine’s ester groups improve solubility in organic solvents (e.g., logP ~2.8) compared to nitro-PAHs, which are more hydrophobic .

- Stability : The dihydropyridine ring in Nifedipine is photosensitive, while dihydropyrene derivatives may exhibit greater stability due to aromatic conjugation in adjacent rings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.